molecular formula C13H26O5 B12546956 3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one CAS No. 143337-99-9

3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one

Cat. No.: B12546956
CAS No.: 143337-99-9
M. Wt: 262.34 g/mol
InChI Key: VLIOQJSJSHLNJR-UHFFFAOYSA-N
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Description

3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one is a chemical compound with the molecular formula C13H26O5 It is characterized by the presence of four hydroxymethyl groups attached to a nonan-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes followed by hydroxymethylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,5,5’-Tetrakis(hydroxymethyl)biphenyl
  • Tetrakis(hydroxymethyl)glycoluril

Uniqueness

3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one is unique due to its specific structure, which includes a nonan-5-one backbone with four hydroxymethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

143337-99-9

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

3,3,7,7-tetrakis(hydroxymethyl)nonan-5-one

InChI

InChI=1S/C13H26O5/c1-3-12(7-14,8-15)5-11(18)6-13(4-2,9-16)10-17/h14-17H,3-10H2,1-2H3

InChI Key

VLIOQJSJSHLNJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)CC(CC)(CO)CO)(CO)CO

Origin of Product

United States

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